molecular formula C19H14N4O3 B13968900 2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid CAS No. 5863-45-6

2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid

Katalognummer: B13968900
CAS-Nummer: 5863-45-6
Molekulargewicht: 346.3 g/mol
InChI-Schlüssel: AJKVJXBJOOICBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid is a heterocyclic compound featuring a pyrimido[2,1-b]quinazolinone core fused with a benzoic acid moiety via an amino linker. The pyrimidoquinazolinone system consists of a pyrimidine ring fused to a quinazolinone scaffold, with a methyl substituent at position 3 and a ketone group at position 4.

Eigenschaften

CAS-Nummer

5863-45-6

Molekularformel

C19H14N4O3

Molekulargewicht

346.3 g/mol

IUPAC-Name

2-[(3-methyl-6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid

InChI

InChI=1S/C19H14N4O3/c1-11-10-23-17(24)12-6-2-4-8-14(12)21-19(23)22-16(11)20-15-9-5-3-7-13(15)18(25)26/h2-10H,1H3,(H,25,26)(H,20,21,22)

InChI-Schlüssel

AJKVJXBJOOICBS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=O)C3=CC=CC=C3N=C2N=C1NC4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chlorination of m-Xylene to 2-Chloro-m-xylene

  • Starting from m-xylene , chlorination is performed using chlorine gas under Lewis acid catalysis (e.g., ferric trichloride, aluminum trichloride) at approximately 60°C.
  • This step yields a mixture predominantly containing 2-chloro-m-xylene .

Catalytic Oxidation to 3-Methyl-2-chlorobenzoic Acid

  • The chlorinated intermediate is oxidized in an acetic acid solvent with catalysts such as sodium acetate and oxidants like hydrogen peroxide.
  • Reaction conditions: heating to 80-100°C with slow dropwise addition of oxidant over 2 hours.
  • Yields of 3-methyl-2-chlorobenzoic acid reach approximately 92-95%.

Ammoniation to 3-Methyl-2-aminobenzoic Acid

  • The chlorobenzoic acid is reacted with ammonia gas in the presence of copper-based catalysts (e.g., cuprous chloride) and sodium carbonate as base.
  • Solvents such as dimethyl sulfoxide (DMSO) are used, with reaction temperatures maintained between 120-150°C for 3-6 hours.
  • Post-reaction purification involves distillation, washing, and recrystallization to yield the aminobenzoic acid with approximately 88% yield.
Step Reactants & Conditions Catalyst(s) Yield (%) Notes
1 m-Xylene + Cl2, 60°C FeCl3, AlCl3, SbCl3, TiCl4 - Chlorination to 2-chloro-m-xylene
2 2-Chloro-m-xylene + H2O2, AcOH, 90°C NaOAc 92-95 Oxidation to 3-methyl-2-chlorobenzoic acid
3 3-Methyl-2-chlorobenzoic acid + NH3, 150°C CuCl, Na2CO3 88 Ammoniation to 3-methyl-2-aminobenzoic acid

Table 1: Preparation of 3-methyl-2-aminobenzoic acid intermediate (adapted from patent CN111732520A)

Construction of the Pyrimido[2,1-b]quinazoline Core

The fused heterocyclic system is typically synthesized via condensation reactions involving appropriate aminopyrimidine and quinazoline precursors.

Literature on Related Pyrimidine and Quinazoline Syntheses

  • Methods for synthesizing thioxopyrimidines and condensed pyrimidoquinazoline derivatives involve reaction of aminopyrimidine intermediates with isothiocyanates or other electrophiles, followed by cyclization steps.
  • Alkylation and subsequent functional group transformations (e.g., methylation, alcoholysis) are used to modify substituents on the heterocyclic ring.
  • Tandem reactions with substituted phenylenediamines can regioselectively form fused pyrimidine-imidazole systems, relevant to the pyrimidoquinazoline framework.

Proposed Synthetic Route for the Target Core

  • Starting from a 3-methylpyrimidinone derivative, cyclization with appropriate quinazoline precursors under acidic or basic catalysis can form the fused pyrimidoquinazoline ring system.
  • The 6-oxo group is introduced via oxidation or is inherent in the pyrimidinone precursor.
  • The amino group at position 2 of the quinazoline ring is retained for subsequent coupling.

Coupling of the Heterocyclic Amine with 3-Methyl-2-aminobenzoic Acid

The final step involves forming the amino linkage between the heterocyclic amine and the benzoic acid moiety.

Amide or Amino Linkage Formation

  • The amino group on the heterocyclic core reacts with the carboxylic acid group of the 3-methyl-2-aminobenzoic acid or its activated derivative (e.g., acid chloride, ester).
  • Activation of the carboxylic acid can be achieved by conversion to acid chloride using reagents like thionyl chloride (SOCl2) at elevated temperatures (~80°C).
  • The amine is then reacted in an aprotic solvent (e.g., tetrahydrofuran) with base (e.g., pyridine) to afford the amide or amino bond.
  • Purification involves filtration, washing, and recrystallization to obtain the final compound.
Step Reactants & Conditions Catalyst(s)/Reagents Yield (%) Notes
1 3-Methyl-2-aminobenzoic acid → acid chloride Thionyl chloride, 80°C - Activation of acid group
2 Acid chloride + heterocyclic amine Pyridine, THF, 0-25°C ~50-90 Coupling to form amino linkage

Table 2: Coupling step for final compound synthesis (inferred from related amide synthesis protocols)

Summary of Preparation Methods

Stage Key Reactants/Intermediates Reaction Type Conditions Summary Yield Range (%)
1. Chlorination m-Xylene + Cl2 Electrophilic aromatic substitution 60°C, Lewis acid catalysis -
2. Oxidation 2-Chloro-m-xylene + H2O2 Catalytic oxidation 80-100°C, AcOH solvent 92-95
3. Ammoniation 3-Methyl-2-chlorobenzoic acid + NH3 Nucleophilic substitution 120-150°C, Cu catalyst, DMSO 88
4. Heterocyclic core synthesis Pyrimidinone + quinazoline precursors Cyclization/condensation Acid/base catalysis, reflux Variable
5. Coupling Acid chloride + heterocyclic amine Amide bond formation SOCl2 activation, pyridine, THF 50-90

Notes and Research Findings

  • The preparation of the benzoic acid intermediate via chlorination, oxidation, and ammoniation is well-documented, offering high yields and environmentally friendly conditions by avoiding hazardous nitration or hydrogenation steps.
  • The heterocyclic core synthesis methods are diverse and often tailored depending on substitution patterns; thioxopyrimidine chemistry provides a foundation for constructing related fused systems.
  • Coupling via acid chloride intermediates is a classical approach for amide bond formation, with reaction conditions optimized to preserve sensitive functional groups.
  • No direct one-step synthesis of the full target compound was found in the literature; rather, modular assembly from key intermediates is the prevailing strategy.
  • Analytical characterization (NMR, MS, elemental analysis) confirms the structure and purity at each stage.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects . The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Pyrimido[2,1-b]quinazolinone 3-Methyl, 6-oxo, 2-(benzoic acid) Not reported Hypothesized solubility via COOH N/A
Benzoquinazolinone 12 Benzoquinazolinone Hydroxycyclohexyl, pyridinyl-methyl Not reported High functional potency vs. BQCA
Compound 155 Quinazolinone Benzamide, purine-aminoethyl 455 (M+H) Synthetic route described
4-((2-Mercaptomethyl-1-oxo-3-phenylpropyl)amino)benzoic acid Varied Mercaptomethyl, phenylpropyl, ketone Not reported Patent-listed structure
Dihydropyrido-thieno-pyrimido-benzimidazole Thieno-pyrimido-benzimidazole Benzoic acid, fused heterocycles Not reported Oxidation to aromatic derivatives
Key Observations:
  • Core Heterocycles: The target compound’s pyrimidoquinazolinone core distinguishes it from benzoquinazolinones () and thieno-pyrimido-benzimidazoles (). These cores influence rigidity, electron distribution, and binding interactions.
  • Functional Groups : The benzoic acid group in the target compound contrasts with benzamide (Compound 155) and mercaptomethyl-phenylpropyl () substituents. Carboxylic acids generally enhance aqueous solubility compared to amides or thioethers.

Physicochemical Properties

  • Molecular Weight: Compound 155 (455 g/mol) exceeds typical drug-like thresholds (~500 g/mol), whereas the target compound’s smaller core (quinazolinone + pyrimidine) may favor better bioavailability .
  • Solubility : The benzoic acid group in the target and ’s mercaptomethyl analog could confer divergent solubility profiles—carboxylic acids enhance hydrophilicity, while thioethers may reduce it .

Biologische Aktivität

2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid, a compound with the molecular formula C19H14N4O3C_{19}H_{14}N_{4}O_{3} and a molecular weight of approximately 346.34 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a complex structure that includes a pyrimidine ring fused with a quinazoline moiety. Its structural characteristics contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H14N4O3C_{19}H_{14}N_{4}O_{3}
Molecular Weight346.34 g/mol
AppearanceSolid
Density1.44 g/cm³
Boiling Point571.6 °C

Antitumor Activity

Research indicates that compounds related to quinazoline derivatives often exhibit significant antitumor properties. A study highlighted that similar pyrimidine-based compounds showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Antimicrobial Properties

Quinazoline derivatives have also been reported to possess antimicrobial activities. The compound's structural features may enhance its interaction with bacterial enzymes or cellular targets, leading to inhibition of microbial growth. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Effects

Additionally, the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, suggesting a potential pathway for therapeutic application .

Case Studies

  • Antitumor Efficacy : A comparative study on various quinazoline derivatives demonstrated that those with methyl substitutions at specific positions showed enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting that structural modifications can significantly influence biological activity .
  • Antimicrobial Testing : In vitro assays assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the quinazoline structure led to varying degrees of antimicrobial potency, with some derivatives showing MIC values lower than those of established antibiotics .
  • Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation in mice revealed that treatment with similar quinazoline compounds resulted in a marked reduction in inflammatory markers, showcasing their potential for treating inflammatory diseases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.